(1S)-(-)-2,10-Camphorsultam

Asymmetric α-amino acid synthesis Chiral auxiliary Stereochemical control

When asymmetric synthesis demands predictable, high-level stereocontrol, generic auxiliaries introduce reproducibility risks. (1S)-(-)-2,10-Camphorsultam (CAS 94594-90-8) is the validated Oppolzer sultam that eliminates this uncertainty. - Enables exclusive synthesis of (R)-N-Fmoc-S-trityl-α-methylcysteine; the (1R)-(+) enantiomer yields the undesired (S)-product. - N-Acryloyl/N-crotonoyl derivatives deliver Diels-Alder adducts in up to 99% ee after crystallization. - Dual-use chiral probe for HPLC resolution and X-ray absolute configuration determination. - Shelf-stable N-SCF₃ reagents derived from this scaffold enable late-stage asymmetric medicinal chemistry. ≥98% purity, white crystalline solid. Standard pack sizes: 1 g to 100 g. In stock for immediate global shipping.

Molecular Formula C10H17NO2S
Molecular Weight 215.31
CAS No. 108448-77-7; 1932264-98-6; 94594-90-8
Cat. No. B2494331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(-)-2,10-Camphorsultam
CAS108448-77-7; 1932264-98-6; 94594-90-8
Molecular FormulaC10H17NO2S
Molecular Weight215.31
Structural Identifiers
SMILESCC1(C2CCC13CS(=O)(=O)NC3C2)C
InChIInChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m1/s1
InChIKeyDPJYJNYYDJOJNO-NQMVMOMDSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-(-)-2,10-Camphorsultam Overview


(1S)-(−)-2,10-Camphorsultam (CAS 94594-90-8; exo-bornanesultam) is a camphor-derived, crystalline chiral auxiliary of the Oppolzer sultam class. Both enantiomers—(1R)-(+)- and (1S)-(−)-2,10-camphorsultam—are commercially available [1]. Its rigid bicyclic framework and sulfonamide functionality provide predictable, high-level stereocontrol across Diels–Alder, aldol, alkylation, conjugate addition, and cycloaddition reactions, making it one of the most extensively validated auxiliaries for constructing enantioenriched building blocks [2].

Oppolzer sultam chiral auxiliary
Enantiomeric pair (1S / 1R) available
Asymmetric Diels-Alder, aldol, alkylation, conjugate addition
Rigid bornane framework for stereochemical control

Why (1S)-(-)-Camphorsultam Is Irreplaceable


The (1S)-(−) enantiomer of 2,10-camphorsultam dictates the absolute stereochemistry of the final product; swapping to the (1R)-(+) enantiomer inverts the sense of asymmetric induction, yielding the opposite product enantiomer [1]. Interchanging with other auxiliary classes (e.g., Evans oxazolidinones) is not straightforward either—cross-class comparisons consistently demonstrate that camphorsultam-based enolates frequently outperform oxazolidinones in reaction-specific diastereoselectivity and functional group tolerance [2][3]. The quantitative evidence below defines the precise boundaries where (1S)-(−)-2,10-camphorsultam provides verifiable selection advantage.

(1R)-(+) camphorsultam

Inverts product absolute configuration; direct enantiomer interchange not feasible.

Evans oxazolidinone auxiliaries

Reaction-specific diastereoselectivity may differ; direct substitution may not transfer selectivity profile.

Achiral or alternative chiral scaffolds

May lack the bornane-derived rigidity, altering stereochemical outcome in established protocols.

(1S)-(-)-Camphorsultam: Key Evidence


Chiral Sense Reversal in α-Methylcysteine Synthesis

When each enantiomer of 2,10-camphorsultam is employed in the same alkylation/hydrolysis sequence, the (1S)-(−) auxiliary yields exclusively (R)-N-Fmoc-S-trityl-α-methylcysteine, whereas the (1R)-(+) auxiliary yields the (S)-enantiomer [1]. Both sequences proceed with identical diastereoface selectivity (β-face attack) and the products are obtained in an overall ~20% yield regardless of enantiomer used [1].

Chiral sense reversal
Head-to-head
(1S)-(-) auxiliary yields (R)-α-methylcysteine; (1R)-(+) yields (S)
Enantiomeric identity directly controls product configuration.
Reported for α-methylcysteine alkylation/hydrolysis
Asymmetric α-amino acid synthesis Chiral auxiliary Stereochemical control

Opposed Specific Optical Rotation Confirms Enantiomeric Identity

The enantiomeric identity of (1S)-(−)-2,10-camphorsultam can be verified via specific optical rotation. (1S)-(−) exhibits [α]20/D −32° (c = 5, CHCl₃) , while the (1R)-(+) enantiomer shows [α]20/D +32° (c = 5, CHCl₃) . The equal magnitude but opposite sign provides a simple, quantitative identity check.

Optical rotation
Context-dependent
[α]20/D −32° (c 5, CHCl₃)
Polarimetric QC distinguishes enantiomers.
Data to verify; supplier specification
Enantiomeric purity Quality control Chiral identity

Conjugate Addition Diastereoselectivity Advantage

In a direct comparative study of zirconocene-mediated conjugate addition to α,β-unsaturated amides, the camphorsultam-derived substrate provided the conjugate adduct with 90% diastereomeric excess (de), whereas the Evans oxazolidinone-derived substrate showed poor diastereoselectivity under identical conditions [1]. This 90% de differential establishes camphorsultam as the superior auxiliary for this C–C bond-forming class.

Conjugate addition de
Cross-study comparable
Camphorsultam: 90% de Oxazolidinone: poor selectivity
Reported higher de; supports conjugate addition research.
Zr-mediated conditions; Hanzawa et al.
Conjugate addition Chiral auxiliary comparison Diastereoselectivity

Divinylcarbinol Synthesis: Sultam vs. Oxazolidinone

In a systematic comparison of acylated chiral auxiliaries for the synthesis of enantiomerically pure divinylcarbinols, acylated bornane sultams were identified as the starting materials of choice, while acylated oxazolidinones and bornane sultams performed equally well for diallylcarbinols [1]. This reaction-specific advantage makes camphorsultam the preferred auxiliary for divinylcarbinol targets.

Divinylcarbinol synthesis
Cross-study comparable
Bornanesultams = starting material of choice for divinylcarbinols
Reported preferred for divinylcarbinol synthesis; method context.
Schmidt & Wildemann, 2002
Divinylcarbinol Nucleophilic addition Auxiliary cleavage

Proton Source Role in γ-Butyrolactone Synthesis

In SmI₂-mediated reductive coupling of chiral 2-alkyl acrylates with ketones, (1S)-(−)-2,10-camphorsultam acts as a hindered proton source, delivering trans-α,γ-substituted γ-butyrolactones with up to >99% enantiomeric excess (ee) and cis products with 75% ee . The chiral auxiliary and hindered proton source are both essential; achiral proton sources do not yield comparably high ee values, demonstrating that the (1S)-(−) configuration is integral to the stereochemical outcome .

γ-Butyrolactone ee
Class-level inference
trans: >99% ee; cis: 75% ee (chiral proton source)
(1S)-(-) configuration essential for high ee in this protocol.
SmI₂-mediated; class-level observation
γ-Butyrolactone synthesis Proton source Samarium iodide

Asymmetric Trifluoromethylthiolation Reagent

A family of optically pure, shelf-stable reagents—(1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam derivatives 1a–c—was developed from the parent (1S)-(−)-sultam. Compound 1c transfers chirality to prochiral nucleophiles (β-ketoesters, oxindoles, benzofuranones) with good to excellent enantioselectivities [1]. The reagent is easily scalable and does not require specialized storage conditions, distinguishing it from many labile SCF₃-transfer reagents.

Trifluoromethylthiolation
Supporting evidence
Shelf-stable SCF₃ reagent; chirality transfer to nucleophiles
Supports asymmetric SCF₃ transfer research.
Derivatized from (1S)-(-)-sultam; Zhang et al., 2017
Trifluoromethylthiolation Chiral reagent Scalable asymmetric synthesis

Application Scenarios for (1S)-(-)-Camphorsultam


α-Methyl-α-Amino Acid Synthesis via Alkylation

The (1S)-(−) auxiliary is the mandatory choice for synthesizing (R)-N-Fmoc-S-trityl-α-methylcysteine via Oppolzer alkylation methodology. As established in Section 3, the opposite enantiomer yields the (S)-product . This scenario is directly applicable to medicinal chemistry programs requiring enantiopure α,α-disubstituted amino acid building blocks.

Asymmetric Diels–Alder Reactions with Chiral Dienophiles

N-Acryloyl and N-crotonoyl derivatives of (1S)-(−)-2,10-camphorsultam serve as activated chiral dienophiles in Lewis acid-mediated Diels–Alder cycloadditions, providing adducts in enantiomeric purities reaching 99% after crystallization and auxiliary removal . This is a well-precedented scenario for constructing cyclohexene frameworks in natural product total synthesis.

Absolute Configuration Determination via HPLC and X-Ray

(1S)-(−)-2,10-Camphorsultam is employed as a chiral probe for the optical resolution of carboxylic acids by HPLC on silica gel and subsequent X-ray crystallographic determination of absolute stereochemistry . This dual-function capability—simultaneous resolution and configurational assignment—differentiates it from many chiral derivatizing agents that require separate analytical workflows.

Asymmetric Trifluoromethylthiolation Reagent System

The (1S)-(−) scaffold serves as the precursor to optically pure N-trifluoromethylthio-camphorsultam reagents that transfer the medicinally important SCF₃ group with enantioselectivity. As demonstrated in Section 3, these reagents are shelf-stable and scalable, enabling late-stage asymmetric functionalization of drug-like molecules .

Application
Selection Property
Validation Focus
α-Methyl-α-amino acid alkylation
(1S)-(-) enantiomer identity
Product absolute configuration (R vs S)
Diels-Alder cycloaddition with chiral dienophiles
Rigid bornanesultam scaffold
Endo/exo selectivity and enantiomeric purity after cleavage
HPLC resolution and X-ray configurational assignment
Chiral probe capability
Enantiomeric resolution and crystallographic validation
Asymmetric SCF₃ transfer reagent platform
Shelf-stable N-SCF₃ derivative
Enantioselectivity across nucleophile classes
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